molecular formula C16H21N5O B5356091 (2-{1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinyl}ethyl)amine hydrochloride

(2-{1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinyl}ethyl)amine hydrochloride

Cat. No.: B5356091
M. Wt: 299.37 g/mol
InChI Key: ROHLRXCMSYQBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-{1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinyl}ethyl)amine hydrochloride, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

(2-{1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinyl}ethyl)amine hydrochloride is a selective inhibitor of the protein kinase BTK, or Bruton's tyrosine kinase. BTK plays a crucial role in the signaling pathway of B-cell receptors, which are essential for the survival and proliferation of B-cells. By inhibiting BTK, this compound disrupts the signaling pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. BTK is involved in the signaling pathway of several immune cells, including mast cells and macrophages, which play a role in the development of inflammatory diseases. By inhibiting BTK, this compound reduces inflammation and may have potential therapeutic applications in diseases such as rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

One of the advantages of (2-{1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinyl}ethyl)amine hydrochloride is its selectivity for BTK, which reduces the risk of off-target effects. However, this compound has also been shown to have poor solubility, which may limit its use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound in different types of cancer.

Future Directions

There are several potential future directions for the study of (2-{1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinyl}ethyl)amine hydrochloride. One area of research is the development of more effective formulations of this compound that address its solubility issues. Another area of research is the exploration of this compound's potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies are needed to determine the efficacy of this compound in clinical trials and its potential use in other diseases beyond cancer.

Synthesis Methods

The synthesis of (2-{1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinyl}ethyl)amine hydrochloride involves several steps, including the reaction of 4-(1H-1,2,4-triazol-3-yl)benzoic acid with piperidine, followed by the reaction of the resulting product with 2-(2-chloroethyl)amine hydrochloride. The final product, this compound, is obtained after purification by column chromatography.

Scientific Research Applications

(2-{1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-3-piperidinyl}ethyl)amine hydrochloride has been extensively studied for its potential use in the treatment of different types of cancer, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. Preclinical studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in these cells.

Properties

IUPAC Name

[3-(2-aminoethyl)piperidin-1-yl]-[4-(1H-1,2,4-triazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c17-8-7-12-2-1-9-21(10-12)16(22)14-5-3-13(4-6-14)15-18-11-19-20-15/h3-6,11-12H,1-2,7-10,17H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHLRXCMSYQBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C3=NC=NN3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.